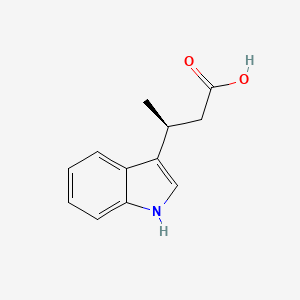

(S)-3-(3-Indolyl)butanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

214541-53-4 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(3S)-3-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

IKTJMKYSKNYTJM-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CNC2=CC=CC=C21 |

Canonical SMILES |

CC(CC(=O)O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Asymmetric Synthesis:these Methods Aim to Create the Desired S Enantiomer Directly, Avoiding the Loss of 50% of the Material Inherent in Resolution.

Catalytic Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of an unsaturated precursor. For example, an indole-substituted α,β-unsaturated acid can be hydrogenated using a chiral transition metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to selectively produce the (S)-isomer.

Chiral Brønsted Acid Catalysis: Modern organocatalysis offers metal-free alternatives. Chiral Brønsted acids can catalyze reactions, such as transfer hydrogenations of indole (B1671886) derivatives, to produce optically active products with high enantioselectivity. organic-chemistry.org This approach could be adapted to the synthesis of the target molecule.

Enzymatic Resolution:enzymes Are Highly Stereoselective Catalysts That Can Be Used for Kinetic Resolution.

Kinetic Resolution: A racemic mixture of an IBA ester can be treated with a lipase. The enzyme will selectively hydrolyze one enantiomer (e.g., the (R)-ester) to the corresponding acid at a much faster rate, leaving the unreacted (S)-ester in high enantiomeric excess. google.com The remaining ester can then be separated from the acid and hydrolyzed to yield the pure (S)-acid.

These advanced stereoselective methods are crucial for efficiently producing the specific (S)-isomer required for detailed biological studies and potential applications.

Chemical Synthesis and Derivatization Strategies for S 3 3 Indolyl Butanoic Acid

Established Synthetic Methodologies for 3-Indolealkanoic Acids

The synthesis of 3-indolealkanoic acids, the family to which (S)-3-(3-Indolyl)butanoic acid belongs, is well-established with several classical and modern methods. These approaches often begin with the indole (B1671886) nucleus and append the alkanoic acid side chain at the C3 position, which is the most nucleophilic site.

One of the most fundamental methods involves the direct alkylation of indole. For the synthesis of indole-3-butyric acid (IBA), this can be achieved by reacting indole with γ-butyrolactone in the presence of a strong base. Another common precursor is 4-chlorobutyronitrile, which can be used to alkylate indole, followed by hydrolysis of the nitrile group to the carboxylic acid.

Other established methods for the synthesis of related 3-indolealkanoic acids, such as Indole-3-acetic acid (IAA), provide a template for synthesizing longer-chain analogues. These methods include:

The Fischer Indole Synthesis: This classic method can be adapted to produce substituted indoles which can then be further modified to introduce the butyric acid side chain.

Reaction with α-Hydroxy Acids: Indole can be condensed with α-hydroxy acids in a high-temperature reaction to yield the corresponding indole-3-alkanoic acid. For example, condensing indole with lactic acid produces α-methylindole-3-acetic acid. orgsyn.org

From Gramine: Gramine, a readily available derivative of indole, can be reacted with a cyanide source. The resulting nitrile can then be hydrolyzed to form the carboxylic acid side chain. orgsyn.org

Novel Routes from Simple Aromatics: A patented process describes the synthesis of indole-3-butyric acid starting from salicylic (B10762653) acid. google.com This multi-step process involves catalytic hydrogenation, esterification, oxidation, condensation, a Fischer rearrangement, and finally decarboxylation to yield the target molecule. google.com

These methodologies typically produce a racemic mixture of the final product if a chiral center is formed, as is the case for 3-(3-indolyl)butanoic acid.

Specific Synthesis Protocols for this compound

Obtaining the enantiomerically pure this compound requires a strategy that either introduces chirality during the synthesis (asymmetric synthesis) or separates the enantiomers after a racemic synthesis (chiral resolution). As specific, detailed protocols for the direct asymmetric synthesis are often proprietary or embedded in complex studies, a common and practical approach involves a two-stage process: synthesis of the racemate followed by resolution.

Stage 1: Synthesis of Racemic 3-(3-Indolyl)butanoic Acid

A standard laboratory synthesis of the racemic acid can be achieved via a Michael addition reaction.

Reactants: Indole is reacted with crotonic acid or its ethyl ester (ethyl crotonate).

Catalyst: The reaction is typically catalyzed by an acid, such as polyphosphoric acid (PPA) or a Lewis acid.

Reaction: The nucleophilic C3 position of the indole attacks the β-carbon of the α,β-unsaturated carbonyl system of the crotonate.

Workup: If an ester was used, the resulting product is hydrolyzed (e.g., with sodium hydroxide) to yield the carboxylic acid. Acidification of the reaction mixture then precipitates the racemic 3-(3-indolyl)butanoic acid.

Stage 2: Chiral Resolution to Isolate the (S)-Isomer

The separation of the racemic mixture is most commonly achieved by diastereomeric salt formation. wikipedia.orglibretexts.org

Resolving Agent: The racemic acid is treated with an enantiomerically pure chiral base, such as (S)-(-)-α-phenylethylamine, quinine, or brucine. libretexts.org

Diastereomer Formation: The acid-base reaction forms a pair of diastereomeric salts: [(S)-acid • (S)-base] and [(R)-acid • (S)-base].

Separation: Diastereomers have different physical properties, including solubility. libretexts.org Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in solution.

Isolation: The crystallized diastereomeric salt is separated by filtration.

Liberation of the Enantiomer: The purified salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and remove the chiral base (which goes into the aqueous phase as its hydrochloride salt), yielding the enantiomerically enriched this compound. wikipedia.org

Design and Synthesis of Novel Indole-3-Butyric Acid Derivatives

The structural backbone of indole-3-butyric acid (IBA) serves as a valuable scaffold for the design and synthesis of novel derivatives with diverse biological activities. Researchers have modified the indole ring, the carboxylic acid group, and the butyric acid chain to create compounds for applications ranging from agriculture to medicine.

One area of focus is the development of novel plant growth regulators. For instance, cocrystals of IBA have been synthesized with various aminopyrimidines to study and potentially modify its physicochemical properties. researchgate.net Additionally, IBA has been loaded onto zinc oxide nanoparticles, creating a nanocarrier system that enhances its efficacy in promoting root formation in plants. nih.gov

In the field of medicine, IBA derivatives have been investigated as potent anticancer agents. By replacing the carboxylic acid with a hydroxamic acid and introducing various substituents on the indole nitrogen, a series of novel histone deacetylase (HDAC) inhibitors have been synthesized. These compounds exhibit significant antiproliferative activities against various cancer cell lines.

| Derivative Type | Modification | Target Application | Research Finding |

| Nanoparticle Conjugate | IBA loaded onto ZnO nanoparticles | Agriculture (Rhizogenesis) | Increased rooting efficiency in difficult-to-root plant species. nih.gov |

| Cocrystals | Cocrystallization with aminopyrimidines | Agrochemical Formulation | Explores robust acid-aminopyrimidine synthons to create new solid forms. researchgate.net |

| HDAC Inhibitors | Phenyl group in linker, substituted indole nitrogen, hydroxamic acid as Zinc Binding Group | Anticancer Therapy | Derivatives showed high HDAC inhibitory and antiproliferative potencies in vitro. |

Stereoselective Synthesis Approaches for the (S)-Isomer

Achieving high enantiomeric purity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. For this compound, several stereoselective strategies can be employed.

Molecular Mechanisms and Diverse Biological Activities

Role in Plant Physiology and Development

IBA exerts a profound influence on various aspects of plant life, from the microscopic level of gene expression to the macroscopic development of entire organ systems. Its ability to modulate plant architecture and response to environmental cues makes it a subject of intensive research.

IBA is a potent promoter of root development, including both lateral and adventitious roots. acs.orgacs.org It is often more effective than IAA in inducing adventitious roots, which are roots that form from non-root tissues like stems or leaves. oup.com This enhanced efficacy is partly attributed to its greater stability compared to IAA. oup.com

The mechanism of IBA-induced rooting involves its conversion into IAA, which then triggers the downstream signaling pathways for root organogenesis. nih.gov Studies on Arabidopsis thaliana stem segments have shown that 10 µM IBA efficiently induces adventitious rooting, typically emerging from callus tissue formed at the base of the cutting. oup.comnih.gov This process is dependent on the polar transport of auxin. nih.gov In various species, IBA has consistently been shown to produce a higher yield of roots compared to other auxins. wikipedia.org For instance, in Actinidia deliciosa (kiwifruit), a high concentration of 10,000 ppm IBA resulted in the highest rooting percentage. mdpi.com

Table 1: Effect of IBA on Rooting in Different Plant Species

| Plant Species | IBA Concentration | Observed Effect | Source |

| Arabidopsis thaliana | 10 µM | Efficiently induced adventitious rooting from callus. | oup.comnih.gov |

| Camellia sinensis | Not Specified | Produced a higher yield of roots compared to IAA and NAA. | wikipedia.org |

| Actinidia deliciosa | 10,000 ppm | Achieved the highest rooting percentage (42%). | mdpi.com |

| Actinidia arguta | 0, 100, and 10,000 ppm | Achieved the highest rooting percentage (100%). | mdpi.com |

In the realm of plant tissue culture, IBA is a key component for inducing organogenesis, the process of forming plant organs. It is particularly crucial for indirect organogenesis, where organs develop from an undifferentiated mass of cells known as a callus. wikipedia.org IBA, often in conjunction with cytokinins, is used to stimulate the formation of callus from explants (small pieces of plant tissue). wikipedia.org

Once a callus is formed, altering the hormonal balance can direct its development. A high ratio of auxin (like IBA) to cytokinin typically promotes root formation from the callus. mdpi.com In studies on Azadirachta excelsa, a medium containing 4 mg/L IBA and 1 mg/L 6-benzyladenine (BAP) was effective for callus production, and subsequent transfer to a medium with 1 mg/L IBA induced root formation. tandfonline.com Similarly, in Actinidia deliciosa, the largest callus size was observed at an IBA concentration of 100,000 ppm. mdpi.com This demonstrates IBA's critical role in the initial stages of micropropagation and plant regeneration. wikipedia.org

IBA plays a significant role in helping plants cope with various environmental or abiotic stresses. Its application has been shown to enhance tolerance to low temperatures, salinity, and heavy metal toxicity.

Table 2: Role of IBA in Mitigating Abiotic Stress

| Stress Type | Plant Species | Key Findings | Source |

| Low Temperature | Sugarcane | IBA promoted root initiation, elongation, and biomass; increased levels of other phytohormones. | nih.gov |

| Salinity | Arabidopsis thaliana | IBA preserved the ability to stimulate lateral root growth despite salt-induced inhibition of the main root. | researchgate.net |

| Salinity | Salvia fruticosa | IBA application (2 g/L) was effective in mitigating the negative effects of salinity. | nih.gov |

| Heavy Metal (Cadmium) | Maize | Optimal IBA concentration (10⁻⁹ M) decreased H₂O₂ levels and improved nutrient concentration under Cd stress. | mdpi.com |

The developmental effects of IBA are not isolated but are part of a complex network of interactions with other plant hormones. This crosstalk allows the plant to fine-tune its growth and responses to various stimuli. A study on sugarcane under low-temperature conditions found that IBA treatment significantly increased the endogenous levels of several other key phytohormones, including gibberellic acid (GA3), abscisic acid (ABA), jasmonic acid (JA), and zeatin (ZT). nih.gov This indicates that IBA can trigger a broad hormonal response to combat stress.

In Pinus radiata, the combination of IBA and GA3 was shown to influence xylem differentiation. mdpi.com Furthermore, GA3 can enhance root responses to auxins by modulating auxin transporters. mdpi.com This interplay is crucial for processes like seed germination, where the balance between ABA and GA is critical, and auxins play a secondary but important role. mdpi.com

At the molecular level, IBA's effects are mediated through the regulation of specific genes involved in auxin transport and biosynthesis. For IBA to exert its full effect, especially in rooting, it often needs to be converted to IAA, which then activates auxin signaling pathways. nih.gov

Research has shown that IBA treatment induces the expression of genes encoding auxin transport proteins. nih.govresearchgate.net These include the auxin efflux carrier PIN1 and the influx carriers AUX1 and LAX3 . nih.govresearchgate.net PIN1 is crucial for directing the flow of auxin out of cells, establishing gradients that guide development, while AUX1/LAX3 proteins are responsible for bringing auxin into cells. nih.govresearchgate.net Additionally, IBA has been found to stimulate the expression of ANTHRANILATE SYNTHASE-alpha1 (ASA1) , a key gene involved in the biosynthesis of tryptophan, a precursor to IAA. nih.govresearchgate.net This suggests that IBA not only provides a source of IAA through conversion but also upregulates the plant's own IAA production machinery. researchgate.net

Table 3: Genes Regulated by IBA in Plant Development

| Gene | Protein Function | Role in IBA-Mediated Response | Source |

| PIN1 | Auxin Efflux Carrier | Expression is induced by IBA to facilitate polar auxin transport, guiding root development. | nih.govresearchgate.net |

| AUX1/LAX3 | Auxin Influx Carriers | Expression is induced by IBA to facilitate auxin uptake into cells, promoting root formation. | nih.govresearchgate.net |

| ASA1 | Anthranilate Synthase | Expression is induced by IBA, enhancing the biosynthesis of IAA. | nih.govresearchgate.net |

Antimicrobial Activity

Beyond its role in plant physiology, derivatives of (S)-3-(3-Indolyl)butanoic acid have demonstrated significant antimicrobial properties. A study involving the synthesis of self-assembling nanostructures from Indole-3-butanoyl-polyethylenimine (IBP), a polymer conjugate of IBA, revealed commendable activity against a broad spectrum of microbes. nih.gov

These IBP nanostructures were effective against multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug resistant Pseudomonas aeruginosa (MDR-PA). nih.gov The antimicrobial action increased with a higher degree of IBA substitution on the polymer backbone. nih.gov In another study, indole-3-carboxamido-polyamine conjugates, which are structurally related to IBA, were found to act as antibiotic potentiators, enhancing the effectiveness of conventional antibiotics like doxycycline (B596269) against Gram-negative bacteria. mdpi.com This suggests a potential role for IBA derivatives in developing new strategies to combat antibiotic resistance.

Mechanistic Studies in Mammalian Biological Systems (In Vitro and Animal Models)

In studies involving animal models, indole-3-butyric acid has been shown to influence both carbohydrate and fat metabolism. In vitro experiments using rat liver slices have demonstrated that indole-3-butyric acid and its analogues suppress gluconeogenesis from pyruvate (B1213749) nih.gov. However, in normal rats, the administration of indole-3-butyric acid led to a deterioration of glucose tolerance following intravenous glucose loading and a reduction in the oxidation of ¹⁴C-U-glucose nih.gov. Furthermore, treatment with indole-3-butyric acid and its derivatives resulted in an increase in the concentration of serum free fatty acids (FFA) nih.gov. This elevation in FFA was not considered the primary cause for the reduced glucose utilization nih.gov.

Indole-3-butyric acid has demonstrated significant protective antioxidant properties, particularly against oxidative damage to membrane lipids. In studies using porcine thyroid homogenates where lipid peroxidation was induced by Fenton reaction substrates (Fe²⁺ + H₂O₂), indole-3-butyric acid effectively prevented this damage nih.govscielo.br. This protective effect was observed in a concentration-dependent manner, with higher concentrations providing more robust antioxidant protection nih.govscielo.br. Notably, even at high concentrations of iron used to induce oxidative stress, the compound showed promising antioxidant capabilities nih.gov. When used alone, indole-3-butyric acid did not alter the basal level of lipid peroxidation, which is a favorable characteristic for a protective agent nih.govscielo.br.

Table 1: Antioxidant Efficacy of Indole-3-butyric Acid Against Induced Lipid Peroxidation

| Indole-3-butyric Acid Concentration | Observed Antioxidant Effect |

|---|---|

| 10.0 mM | Most effective concentration for antioxidant protection nih.govscielo.br |

| 5.0 mM | Highly effective concentration for antioxidant protection nih.govscielo.br |

| 1.25 mM | Demonstrated effective antioxidant protection nih.govscielo.br |

Derivatives of indole-3-butyric acid have been identified as potent inhibitors of histone deacetylases (HDACs) nih.govnih.govresearchgate.net. The butanoyl alkyl chain of the molecule is understood to play a role in inhibiting the HDAC enzyme researchgate.net. This inhibition leads to an over-acetylation of DNA, which in turn results in growth inhibition and apoptotic cell death in cancer cells researchgate.net.

One synthesized derivative, referred to as molecule I13, exhibited high inhibitory potency against several HDAC isoforms and showed significant antiproliferative effects across various cancer cell lines nih.govnih.govresearchgate.net. The induction of apoptosis was determined to be a key mechanism behind the anticancer potency of this molecule nih.govnih.gov. In xenograft models using HepG2 cells, this derivative was able to inhibit tumor growth in mice nih.govnih.gov. These findings suggest that indole-3-butyric acid derivatives can serve as lead compounds for the design of new HDAC inhibitors with high anticancer activity nih.govnih.govresearchgate.net.

Table 2: HDAC Inhibitory and Antiproliferative Activities of an Indole-3-butyric Acid Derivative (Molecule I13)

| Target | Activity (IC₅₀) | Cell Line | Effect |

|---|---|---|---|

| HDAC1 | 13.9 nM nih.govresearchgate.net | U937 | Antiproliferative nih.govresearchgate.net |

| HDAC3 | 12.1 nM nih.govresearchgate.net | U266 | Antiproliferative nih.govresearchgate.net |

| HDAC6 | 7.71 nM nih.govresearchgate.net | HepG2 | Antiproliferative nih.govresearchgate.net |

| - | - | A2780 | Antiproliferative nih.govresearchgate.net |

| - | - | PNAC-1 | Antiproliferative nih.govresearchgate.net |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for inhibitors in the treatment of diseases caused by ureolytic bacteria. While various compounds, including terpenes and N-(n-butyl)thiophosphoric triamide (NBPT), are known to be effective urease inhibitors, there was no information found in the searched literature specifically documenting the inhibition of urease by this compound nih.govnih.gov.

Molecular Interactions with Biomacromolecules

The biological activities of this compound and related indole (B1671886) compounds are intrinsically linked to their interactions with essential biomacromolecules. Understanding these molecular interactions provides insight into their mechanisms of action. A significant area of research has focused on the compound's ability to bind to DNA, influencing its structure and function.

Binding Characteristics with DNA (e.g., groove binding, hydrogen bonding, van der Waals forces)

Molecular docking simulations have further specified that IBA shows a preference for binding within the minor groove of the DNA double helix. researchgate.net These studies suggest a particular affinity for regions rich in Adenine-Thymine (A-T) base pairs. researchgate.net The stability of the resulting IBA-DNA complex is attributed to a combination of non-covalent forces. Thermodynamic analysis reveals that the binding is a spontaneous process driven primarily by hydrogen bonds and van der Waals forces. researchgate.net The binding constant (K_a) for this interaction has been calculated to be 5.58 × 10³ L·mol⁻¹ at 25°C, indicating a moderate binding affinity. researchgate.net The interaction is characterized by a static quenching mechanism, where the formation of the stable complex between IBA and DNA leads to a decrease in the fluorescence of the indole molecule. researchgate.net

| Parameter | Finding | Supporting Evidence |

|---|---|---|

| Binding Mode | Groove Binding | Iodine ion quenching, viscosity, melting temperature studies researchgate.net |

| Preferred Binding Site | Minor groove (A-T rich regions) | Molecular docking studies researchgate.net |

| Primary Driving Forces | Hydrogen bonds and van der Waals forces | Thermodynamic parameter analysis researchgate.net |

| Binding Constant (K_a) | 5.58 × 10³ L·mol⁻¹ (at 25°C) | Fluorescence titration results researchgate.net |

| Interaction Type | Spontaneous and static quenching | Fluorescence and thermodynamic studies researchgate.net |

Ligand-Receptor Complex Formation Studies (General)

The interaction between IBA and DNA results in the formation of a stable ligand-receptor complex, where DNA acts as the receptor macromolecule. researchgate.net The formation of this complex is the cornerstone of the observed binding characteristics. Fluorescence titration experiments are a key method for studying this complex formation, showing that ctDNA can statically quench the intrinsic fluorescence of IBA, which is indicative of a ground-state complex being formed rather than a transient collisional interaction. researchgate.net

Computational approaches, including molecular docking and molecular dynamics, have been instrumental in visualizing and understanding the IBA-DNA complex at an atomic level. researchgate.net These models show IBA positioned within the minor groove, stabilized by the aforementioned hydrogen bonds and van der Waals interactions with the base pairs of the DNA. researchgate.net The spontaneous nature of this complex formation, as indicated by thermodynamic data, underscores the favorable energetic landscape of the binding process. researchgate.net

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Indole-3-butyric acid | IBA |

| Calf thymus DNA | ctDNA |

| Indole-3-acetic acid | IAA |

| Indole-3-propionic acid | IPA |

Transport and Cellular Uptake of S 3 3 Indolyl Butanoic Acid

(S)-3-(3-Indolyl)butanoic acid, a naturally occurring auxin, plays a crucial role in various plant developmental processes, primarily by acting as a precursor to the principal auxin, indole-3-acetic acid (IAA). frontiersin.orgwustl.edu The spatial and temporal distribution of this molecule, governed by intricate transport and cellular uptake mechanisms, is critical for maintaining auxin homeostasis. frontiersin.orgwustl.edu Unlike IAA, the transport mechanisms for indole-3-butyric acid are distinct and involve specific protein carriers. nih.gov

Structure Activity Relationships Sar and Molecular Design

Structural Features of Indole-3-Butyric Acid Critical for Biological Function

Indole-3-butyric acid (IBA) is a well-known plant hormone belonging to the auxin class. Its biological activity is largely dependent on its conversion to Indole-3-acetic acid (IAA), which is considered the primary auxin in most plants. The key structural features of IBA that are critical for its auxin activity include the indole (B1671886) ring system and the carboxylic acid side chain.

The indole ring serves as the core scaffold and is essential for binding to auxin receptors. Modifications to the indole ring can significantly impact activity. For instance, an N-unsubstituted indole is crucial for the conversion of some IBA derivatives to IBA in vivo, which is a necessary step for its ultimate conversion to IAA and subsequent biological activity.

The carboxylic acid side chain is another critical determinant of auxin activity. The length and composition of this side chain influence the molecule's ability to be recognized by enzymes and transporters. In the case of IBA, the butanoic acid side chain is two carbons longer than the acetic acid side chain of IAA. This longer side chain is believed to be responsible for IBA's stability and its role as a slow-release source of IAA through a process of β-oxidation. The presence of the carboxylic acid group is vital for the molecule's function, as it is involved in the interactions with the active sites of enzymes and receptors.

SAR of Indole-3-Butyric Acid Derivatives as Enzyme Inhibitors (e.g., HDACIs, urease inhibitors)

Derivatives of Indole-3-butyric acid have been investigated for their potential as inhibitors of various enzymes, with significant research focused on histone deacetylase inhibitors (HDACIs).

Histone Deacetylase Inhibitors (HDACIs):

The general pharmacophore model for HDACIs consists of a cap group that interacts with the surface of the enzyme's active site, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. IBA derivatives have been successfully designed to fit this model, with the indole ring acting as the cap group.

In one study, a series of IBA derivatives were synthesized and evaluated for their HDAC inhibitory activity. The structure-activity relationship (SAR) of these compounds revealed several key findings:

Cap Group: Modifications on the nitrogen of the indole ring with various substituted benzyl (B1604629) groups were explored. The presence and position of substituents on the benzyl ring significantly influenced the inhibitory potency.

Linker: The butyric acid side chain of IBA served as the linker.

Zinc-Binding Group (ZBG): The carboxylic acid of IBA was replaced with a hydroxamic acid group, a well-known ZBG.

One of the most potent compounds from this series, molecule I13 , demonstrated significant inhibitory activity against several HDAC isoforms. mdpi.comnih.gov

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|---|

| I13 | 13.9 | 12.1 | 7.71 |

These findings highlight that the indole-3-butyric acid scaffold is a promising starting point for the development of potent HDAC inhibitors.

Urease Inhibitors:

While indole-containing compounds have been explored as urease inhibitors, there is limited specific research available on the structure-activity relationships of Indole-3-butyric acid derivatives as urease inhibitors. General studies on indole-based urease inhibitors suggest that the indole scaffold can serve as a basis for designing such inhibitors. For instance, N-substituted indole-3-carbaldehyde oxime derivatives have shown better anti-urease activity than the standard thiourea. mdpi.com In another study, indole-containing derivatives of β-amyrenone displayed significant urease inhibition. nih.gov However, a direct SAR study linking the butyric acid side chain of IBA to urease inhibition is not well-documented in the available literature.

Stereospecificity of Biological Activity: Comparative Analysis of (S)- and (R)-Enantiomers

(S)-3-(3-Indolyl)butanoic acid is a chiral compound, existing as two enantiomers: (S) and (R). The stereochemistry of auxin-like molecules can have a profound impact on their biological activity. While direct comparative studies on the (S)- and (R)-enantiomers of 3-(3-Indolyl)butanoic acid are not extensively reported, research on structurally related chiral auxins provides insights into the potential for stereospecificity.

For example, a study on the enantiomers of 2-(5,7-dichloro-3-indolyl)propionic acid, a compound structurally similar to IBA, revealed distinct biological activities. The (S)-(+)-enantiomer exhibited weak auxin activity, whereas the (R)-(-)-enantiomer showed no auxin activity and instead displayed antiauxin properties. This demonstrates that the spatial arrangement of the atoms in these molecules is critical for their interaction with biological targets.

Conversely, a study on the enantiomers of methyl 2-hydroxy-5-(1H-indole-3-yl)pentanoate, a derivative of IBA, found no significant difference in their activity regarding the inhibition of primary root elongation at high concentrations. acs.org This suggests that the influence of stereochemistry can be dependent on the specific molecular structure and the biological endpoint being measured.

The differential activity of enantiomers is often attributed to the three-point attachment model for receptor binding, where a specific stereoisomer fits more favorably into the binding site. Therefore, it is plausible that the (S) and (R) enantiomers of 3-(3-Indolyl)butanoic acid could exhibit different biological activities, and further research is warranted to elucidate these potential differences.

Computational Approaches in SAR Elucidation (e.g., molecular docking, molecular dynamics simulations)

Computational methods are powerful tools for understanding the structure-activity relationships of bioactive molecules and for guiding the design of new compounds. Molecular docking and molecular dynamics (MD) simulations have been employed to study the interactions of Indole-3-butyric acid derivatives with their biological targets.

Molecular Docking:

Molecular docking is used to predict the preferred orientation of a ligand when it binds to a receptor. This technique has been applied to understand the binding modes of IBA-derived HDAC inhibitors. Docking studies have helped to visualize how the indole cap group, the linker, and the zinc-binding group of these inhibitors fit into the active site of HDAC enzymes. These studies can rationalize the observed SAR and guide the design of new derivatives with improved binding affinity. For instance, docking can help in selecting optimal substituents on the indole ring to enhance interactions with specific amino acid residues in the enzyme's binding pocket.

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interactions over time. MD simulations can be used to assess the stability of the docked complex and to analyze the conformational changes that occur upon ligand binding. For IBA derivatives, MD simulations can help to:

Confirm the stability of the binding mode predicted by molecular docking.

Analyze the hydrogen bonding network and other non-covalent interactions between the ligand and the protein.

Calculate the binding free energy, which can be correlated with the experimental inhibitory activity.

These computational approaches provide valuable insights at the molecular level, complementing experimental SAR studies and accelerating the process of drug discovery and design for derivatives of this compound.

Microbial Roles and Plant Microorganism Interactions

Microbial Synthesis of Indole-3-Butyric Acid by Rhizobacteria

The capacity to synthesize auxins is not exclusive to plants; it is a widespread trait among soil- and plant-associated bacteria. While indole-3-acetic acid (IAA) is the most studied microbially-produced auxin, research has also identified the synthesis of indole-3-butyric acid (IBA) by certain rhizobacteria. These plant growth-promoting rhizobacteria (PGPR) are known for their ability to produce phytohormones that can influence plant development.

One notable example is the nitrogen-fixing bacterium Azospirillum brasilense. Studies have confirmed the presence of IBA in the culture supernatant of the wild strain A. brasilense UAP 154. Analysis using high-performance liquid chromatography (HPLC), gas chromatography, and gas chromatography-mass spectrometry has verified the identity of the microbially synthesized compound as IBA by comparing its retention time to that of an authentic standard oup.com. The biosynthesis of IBA by rhizobacteria, like that of IAA, is understood to utilize L-tryptophan as a precursor nih.gov.

Further research has demonstrated variability in IBA production among different bacterial isolates. A study of ten Azospirillum isolates from the rhizosphere of grapevines revealed a range of IBA production capacities. When cultured in a medium containing tryptophan, these isolates exhibited significant differences in the amounts of IBA they synthesized ekb.eg.

The following table summarizes the IBA production by various Azospirillum isolates, highlighting the diversity in synthetic capability among these rhizobacteria.

| Azospirillum Isolate | IBA Production (μg/mL) |

| Azo-1 | 22 |

| Azo-4 | 29 |

| Azo-6 | 15 |

| Azo-8 | 14 |

| Azo-9 | 17 |

This table presents a selection of isolates with notable IBA production levels as identified in the study. ekb.eg

The detection and quantification of IBA from microbial sources can be challenging due to the presence of other indolic compounds derived from tryptophan metabolism. Traditional colorimetric methods, such as the Salkowski reaction, are non-specific and react with a variety of indole (B1671886) derivatives. To overcome this, more precise techniques like high-performance thin-layer chromatography (HPTLC) have been developed for the specific detection and quantification of IAA and IBA in microbial samples nih.gov.

Influence of Microbe-Produced Indole-3-Butyric Acid on Plant Growth and Rooting

Indole-3-butyric acid, whether synthesized chemically or produced by microbes, is recognized as a potent plant growth regulator, particularly for its role in promoting root development powergrown.com. The application of microbe-produced IBA can significantly enhance plant physiological processes. For instance, the IBA synthesized by Azospirillum brasilense UAP 154 has been shown to have a beneficial biological effect on maize plantlets. Inoculation with this strain resulted in a greater root dry weight compared to both untreated controls and plants treated with a standard IBA solution oup.com.

The synergistic effect of rhizobacteria and IBA on plant rooting has also been investigated. A study on the hardwood cuttings of MM106 apple rootstock demonstrated that combined treatments of IBA and plant growth-promoting rhizobacteria, such as Agrobacterium rubi (A-18) and Bacillus subtilis (OSU-142), were more effective in inducing rooting and callus formation than when these components were applied individually academicjournals.org.

The table below illustrates the rooting and callus formation rates under different treatment combinations, underscoring the enhanced efficacy of the synergistic application.

| Treatment | Rooting Formation (%) | Callus Formation (%) |

| Control | 0 | 10 |

| IBA (1000 ppm) | 20 | 30 |

| Agrobacterium rubi (A-18) | Low (not specified) | 20 |

| Bacillus subtilis (OSU-142) | Low (not specified) | 20 |

| A-18 + Sorbitol | 30 | Not specified |

| OSU-142 + Sorbitol + IBA (2000 ppm) | 30 | 50 |

| A-18 + Sorbitol + IBA (2000 ppm) | 30 | Not specified |

| A-18 + Sorbitol + IBA (4000 ppm) | 30 | Not specified |

This table highlights the superior performance of combined treatments in promoting rooting and callus development. academicjournals.org

Auxins as Signaling Molecules in Microorganisms and Plant-Associated Bacteria

Beyond their well-established role as phytohormones, auxins such as IAA and potentially IBA serve as important signaling molecules within the microbial world nih.govoup.com. The ability to produce and respond to auxins is widespread across different bacterial species, suggesting a conserved and ancient role for these molecules in microbial physiology and communication nih.govresearchgate.net.

In the context of plant-microbe interactions, bacterial auxin can act as a reciprocal signaling molecule. While plants respond to microbial auxins, the bacteria themselves can perceive and react to these compounds, which can influence their gene expression nih.gov. This suggests a complex interplay where auxins mediate a two-way communication between plants and their associated microbiota.

Research has increasingly pointed to the role of IAA as a signal molecule in bacteria that governs a variety of processes critical for their survival and interaction with hosts. These processes include resistance to stress, the biosynthesis of antibiotics, and the regulation of virulence factors nih.gov. For example, in the plant pathogen Pseudomonas syringae, IAA has been shown to modulate bacterial virulence both in laboratory cultures and within the plant host nih.gov.

The perception of auxin signals by bacteria is mediated by specific sensor proteins, and understanding these mechanisms is an active area of research nih.govresearchgate.net. The recognition of auxins can trigger downstream signaling cascades that lead to changes in bacterial behavior and metabolism. This signaling role is crucial for bacteria to adapt to their environment, which may include the competitive rhizosphere or the internal tissues of a plant host.

The function of auxins as microbial signals adds another layer of complexity to their role in plant-bacterium interactions. They are not merely effectors that alter plant development but also act as signals that directly influence bacterial physiology and behavior oup.comresearchgate.net. This dual role highlights the deep integration of auxin signaling in the co-evolution of plants and their microbial partners.

Advanced Research Methodologies and Analytical Techniques

Genetic Screening and Mutational Analysis (e.g., ibr mutants in Arabidopsis thaliana)

Genetic screening and mutational analysis have been fundamental in dissecting the pathways involved in the response to (S)-3-(3-Indolyl)butanoic acid, often referred to as indole-3-butyric acid (IBA). A notable model organism for these studies is Arabidopsis thaliana. Through screening for mutants that exhibit altered responses to IBA, researchers have identified several key genetic components.

A significant breakthrough in understanding IBA action came from the identification of Arabidopsis mutants resistant to the inhibitory effects of IBA on root elongation, while maintaining sensitivity to indole-3-acetic acid (IAA), the primary auxin. nih.gov These mutants, designated as ibr (IBA-response) mutants, have been categorized into different phenotypic classes based on their specific defects in IBA-mediated responses. nih.gov This genetic approach has revealed that the conversion of IBA to IAA is a crucial step for its biological activity in some developmental processes. nih.gov

Further characterization of these mutants has implicated various cellular processes in the IBA response, including peroxisomal functions. For instance, some ibr mutants show impaired peroxisomal fatty acid chain shortening, suggesting a disruption in the conversion of IBA to IAA, which is believed to occur in peroxisomes. nih.gov Positional cloning of the gene defective in one of these mutants identified PEX5, a gene involved in the import of most peroxisomal matrix proteins, further solidifying the link between peroxisomal function and IBA metabolism. nih.gov These genetic studies have been instrumental in identifying novel loci involved in IBA transport, signaling, and response, providing a framework for understanding the molecular basis of its action. nih.gov

Transcriptome Analysis and Gene Co-expression Network Analysis

Transcriptome analysis provides a global view of gene expression changes in response to this compound treatment, offering insights into the molecular networks that mediate its effects. High-throughput sequencing technologies, such as RNA sequencing (RNA-Seq), have been employed to identify differentially expressed genes (DEGs) in various plant species and tissues upon IBA application.

For instance, transcriptome profiling of softwood cuttings of walnut treated with IBA revealed a significant number of up- and down-regulated genes at different time points after treatment. sciopen.com This analysis identified genes involved in auxin transport, such as PIN-FORMED (PIN) and PINOID (PID), as well as numerous auxin/indole-3-acetic acid (AUX/IAA)-encoding genes, highlighting the intricate regulation of auxin signaling pathways by IBA. sciopen.com Similarly, transcriptome analysis in sugarcane buds treated with IBA identified thousands of differentially expressed unigenes, pointing to major biological processes influenced by this auxin, including metabolic and cellular processes. nih.govfrontiersin.org In tea cuttings, transcriptome analysis identified over a thousand unigenes that were differentially expressed in response to IBA, with functional annotation pointing to their involvement in plant hormone signal transduction, secondary metabolism, and cell wall organization. nih.gov

Gene co-expression network analysis further elucidates the complex genetic interactions underlying IBA-induced responses. By identifying modules of co-expressed genes, researchers can infer functional relationships and identify key regulatory genes. In the context of IBA-induced adventitious root formation in walnut, co-expression network analysis highlighted the pivotal role of WUSCHEL-related homeobox 11 (JrWOX11) and JrWOX5, demonstrating a molecular mechanism where IBA, after being converted to IAA, induces the expression of these key transcription factors to initiate root primordia development. sciopen.com

Table 1: Summary of Transcriptome Studies on IBA-Treated Plants

| Plant Species | Tissue | Key Findings | Reference |

|---|---|---|---|

| Walnut (Juglans L.) | Softwood Cuttings | Identified DEGs related to auxin transport (PIN, PID) and signaling (AUX/IAA). Co-expression network analysis highlighted the role of JrWOX11 and JrWOX5 in adventitious root formation. | sciopen.com |

| Sugarcane | Buds | Identified 494 upregulated and 2086 downregulated unigenes in response to IBA. Affected biological processes included metabolic and cellular processes. | frontiersin.org |

| Tea (Camellia sinensis L.) | Nodal Cuttings | Identified 1091 differentially expressed unigenes (656 up-regulated, 435 down-regulated). Functional annotation implicated genes in hormone signal transduction and secondary metabolism. | nih.gov |

Spectroscopic Methods for Interaction Studies (e.g., Fluorescence, UV-Vis, Circular Dichroism, NMR)

Spectroscopic techniques are powerful tools for investigating the interactions of this compound with biomolecules at the molecular level. These methods can provide information on binding modes, affinities, and conformational changes that occur upon interaction. While studies specifically on the (S)-enantiomer are limited, research on the closely related indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA) with calf thymus DNA (ctDNA) provides a methodological framework.

Fluorescence spectroscopy can be used to study the binding of IBA to macromolecules. For example, the intrinsic fluorescence of IBA can be quenched upon binding to DNA, and the nature of this quenching (static or dynamic) can provide insights into the binding mechanism. researchgate.net Analysis of fluorescence spectra can reveal the formation of a complex between the small molecule and the macromolecule. nih.gov

UV-Vis absorption spectroscopy is another technique used to monitor the interaction. Changes in the absorption spectra of IBA or the interacting biomolecule upon complex formation can indicate a binding event. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the interaction between small molecules and their binding partners. Although not explicitly detailed in the provided search results for IBA, NMR is a standard and powerful technique for such interaction studies.

These spectroscopic approaches, often used in combination, have suggested that IBA interacts with DNA primarily through groove binding, stabilized by hydrogen bonds and van der Waals forces. researchgate.net

Chromatographic Techniques for Metabolite Profiling and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites in complex biological samples. These methods are crucial for understanding its biosynthesis, metabolism, and transport within plant tissues.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of auxins. Reverse-phase HPLC methods have been developed for the separation of indole-3-butyric acid. sielc.com These methods can be coupled with various detectors, such as UV and fluorescence detectors, for sensitive and specific detection. researchgate.net For applications requiring high sensitivity and specificity, such as pharmacokinetic studies or analysis of low-abundance metabolites, HPLC can be coupled with mass spectrometry (MS). sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolite profiling. After derivatization to increase volatility, GC-MS can be used to identify and quantify a wide range of metabolites, including auxins and related compounds. researchgate.netnih.gov A general GC-MS-based screen was instrumental in identifying new conjugates of indole-3-acetic acid in Arabidopsis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), has become the method of choice for the quantitative analysis of plant hormones due to its high sensitivity, specificity, and accuracy. researchgate.net This technique allows for the simultaneous quantification of multiple IAA metabolites in small amounts of plant tissue. researchgate.net Mass spectrometry-based tracking of labeled IBA has been used to follow its metabolism in plants. acs.org

These chromatographic techniques have been instrumental in determining the endogenous levels of IBA and its conversion to IAA in various plant tissues, providing critical data for understanding its physiological roles. nih.gov

In Silico Modeling and Simulation (e.g., Molecular Docking, Molecular Dynamics)

In silico modeling and simulation provide computational approaches to predict and analyze the interactions of this compound with its molecular targets. These methods complement experimental data and can offer detailed insights into binding mechanisms at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com In the context of IBA, molecular docking studies have been used to investigate its interaction with DNA. These studies have suggested that IBA preferentially binds to the minor groove of DNA, particularly in A-T rich regions. researchgate.netnih.gov The docking results can also reveal the key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the complex. nih.gov

Molecular Dynamics (MD) simulation is a computational method for analyzing the physical movements of atoms and molecules. mdpi.com MD simulations can be used to assess the stability of a ligand-receptor complex over time and to study the conformational changes that may occur upon binding. nih.gov For the IBA-DNA complex, MD simulations have shown the formation of a stable complex and have indicated that IBA can cause slight fluctuations in the DNA structure at the binding site. researchgate.netnih.gov

These computational approaches are valuable for generating hypotheses about the molecular targets of this compound and for guiding the design of further experimental studies.

Plant Tissue Culture and In Vitro Organogenesis Systems (e.g., Thin Cell Layers)

Plant tissue culture and in vitro organogenesis systems are invaluable tools for studying the effects of this compound on plant development under controlled conditions. These systems allow researchers to investigate the cellular and molecular events involved in processes like root formation, independent of the complexities of the whole plant.

IBA is widely used in commercial horticultural products and in plant tissue culture to induce root formation, a process known as micropropagation. wikipedia.org It plays a crucial role in promoting the development of adventitious roots from plant cuttings and explants. caissonlabs.com

Thin Cell Layers (TCLs) are a specialized in vitro culture system that involves culturing thin sections of plant organs or tissues. This system allows for precise control of the culture environment and is highly responsive to exogenous plant growth regulators. Studies using TCLs from Arabidopsis thaliana have shown that exogenous IBA can induce adventitious root formation. nih.gov Research with TCLs has demonstrated that the ability of IBA to induce roots is dependent on its conversion to IAA and that this process also stimulates IAA biosynthesis within the explant. nih.gov The TCL system, in conjunction with reporter gene systems like DR5::GUS, has been used to visualize the sites of auxin response and root initiation in response to IBA treatment. nih.gov

In addition to inducing direct organogenesis (root formation directly from the explant), IBA, often in combination with cytokinins, can be used to induce the formation of a mass of undifferentiated cells called a callus. wikipedia.org This callus can then be induced to form roots, a process known as indirect organogenesis. wikipedia.org

These in vitro systems provide a powerful platform for dissecting the mechanisms of IBA-induced organogenesis and for studying the interactions between IBA and other plant hormones in controlling plant development.

Q & A

Q. What metabolomic approaches track the degradation pathways of this compound in soil ecosystems?

- Methodology : Stable isotope tracing (¹³C-labeled compound) in rhizosphere microcosms. LC-HRMS identifies metabolites (e.g., hydroxylated or methylated derivatives). Metagenomic profiling (16S rRNA) links degradation to specific microbial consortia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.